lithium(1+) (2E)-4-hydroxy-3-methylbut-2-enoate

Description

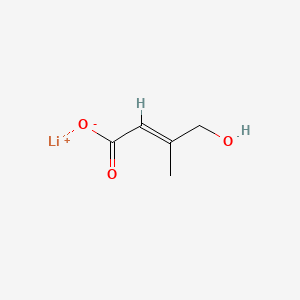

Lithium(1+) (2E)-4-hydroxy-3-methylbut-2-enoate is a lithium salt derived from the conjugate base of (2E)-4-hydroxy-3-methylbut-2-enoic acid. Its structure features a conjugated enoate system with a hydroxyl (-OH) group at position 4 and a methyl (-CH₃) substituent at position 3. The (2E) designation indicates a trans configuration of the double bond between C2 and C4. Comparisons are instead drawn from structurally related lithium carboxylates (Table 1) .

Properties

Molecular Formula |

C5H7LiO3 |

|---|---|

Molecular Weight |

122.1 g/mol |

IUPAC Name |

lithium;(E)-4-hydroxy-3-methylbut-2-enoate |

InChI |

InChI=1S/C5H8O3.Li/c1-4(3-6)2-5(7)8;/h2,6H,3H2,1H3,(H,7,8);/q;+1/p-1/b4-2+; |

InChI Key |

NDAALLOMYKDAHF-VEELZWTKSA-M |

Isomeric SMILES |

[Li+].C/C(=C\C(=O)[O-])/CO |

Canonical SMILES |

[Li+].CC(=CC(=O)[O-])CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) (2E)-4-hydroxy-3-methylbut-2-enoate typically involves the reaction of lithium hydroxide with 4-hydroxy-3-methylbut-2-enoic acid. The reaction is carried out in an inert atmosphere to prevent moisture and carbon dioxide from interfering with the reaction. The general reaction scheme is as follows:

LiOH+C5H8O3→Li(C5H7O3)+H2O

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of high-purity lithium hydroxide and 4-hydroxy-3-methylbut-2-enoic acid. The reaction is typically conducted in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) (2E)-4-hydroxy-3-methylbut-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The lithium ion can be substituted with other metal ions or organic groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or other organometallic compounds.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of new organometallic compounds or coordination complexes.

Scientific Research Applications

Lithium(1+) (2E)-4-hydroxy-3-methylbut-2-enoate is an organolithium compound with diverse applications in chemistry, biology, medicine, and industry. It comprises a lithium ion coordinated to a 4-hydroxy-3-methylbut-2-enoate ligand, giving it unique chemical properties and stability.

Scientific Research Applications

Chemistry this compound is used as a reagent in organic synthesis and catalysis.

Biology It is investigated for its potential role in biological systems and as a probe for studying lithium-ion transport.

Medicine This compound is explored for its therapeutic potential in treating mood disorders and other medical conditions. The lithium ion can modulate neurotransmitter release and signal transduction pathways, such as those involving inositol monophosphatase and glycogen synthase kinase-3, contributing to mood stabilization and neuroprotection.

Industry this compound is utilized in the production of advanced materials and as a precursor for other lithium-based compounds.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation Oxidation can form corresponding ketones or aldehydes, using oxidizing agents like potassium permanganate and chromium trioxide .

- Reduction Reduction reactions can convert the compound into alcohols or other reduced forms, using reducing agents like lithium aluminum hydride or sodium borohydride .

- Substitution The lithium ion can be substituted with other metal ions or organic groups, involving reagents like alkyl halides or other organometallic compounds, leading to new organometallic compounds or coordination complexes.

Mechanism of Action

The mechanism of action of lithium(1+) (2E)-4-hydroxy-3-methylbut-2-enoate involves its interaction with various molecular targets and pathways. The lithium ion can modulate neurotransmitter release and signal transduction pathways, particularly those involving inositol monophosphatase and glycogen synthase kinase-3. These interactions contribute to its effects on mood stabilization and neuroprotection.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Lithium carboxylates vary widely in substituents and molecular architecture. Key distinctions between the target compound and others include:

- Hydroxy vs. Heterocyclic Groups: Unlike heterocyclic lithium salts (e.g., BL62126, BL62137), which contain nitrogen or oxygen rings, the target compound has a linear enoate chain with hydroxyl and methyl groups. This may enhance its hydrophilicity compared to heterocyclic analogs .

- Isomerism : highlights the role of E/Z isomerism in butene derivatives, though the compounds studied (e.g., bis-methoxyphenyl derivatives) differ structurally. The (2E) configuration in the target compound could influence its reactivity and intermolecular interactions .

Molecular and Physicochemical Properties

A comparative analysis of molecular parameters is summarized below:

Table 1: Comparison of Lithium(1+) (2E)-4-hydroxy-3-methylbut-2-enoate with Structurally Related Compounds

Key Observations :

- Molecular Weight : The target compound’s estimated molecular weight (~134.02 g/mol) is lower than heterocyclic analogs (e.g., BL62126: 174.08 g/mol), reflecting its simpler structure .

- Functional Groups : The hydroxyl group distinguishes it from methoxy- or halogen-substituted analogs (e.g., BL62194 with trifluoromethyl), which may exhibit different electronic and steric effects .

Research Findings and Gaps

- Economic Context: Lithium carbonate and hydroxide dominate EU trade flows (), but novel carboxylates like the target compound could emerge in high-value sectors .

Biological Activity

Lithium(1+) (2E)-4-hydroxy-3-methylbut-2-enoate is a lithium salt of a hydroxybutenoic acid derivative, which has garnered attention for its potential biological activities, particularly in the fields of psychiatry and biochemistry. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and comparative analysis with related compounds.

This compound can be synthesized through the reaction of lithium hydroxide with 4-hydroxy-3-methylbut-2-enoic acid. The general reaction can be represented as follows:

This compound is characterized by the presence of both hydroxy and butenoate groups, which contribute to its unique chemical properties compared to other lithium salts.

The biological activity of this compound is primarily attributed to the effects of lithium ions on cellular signaling pathways. Lithium ions are known to inhibit glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPase), which play crucial roles in neurotransmitter signaling and mood regulation. This inhibition can lead to increased levels of inositol and modulation of various neurotransmitter systems, particularly serotonin and norepinephrine .

1. Psychiatric Disorders

Lithium has been extensively studied for its mood-stabilizing effects, particularly in the treatment of bipolar disorder. Research indicates that this compound may offer similar benefits due to its ability to stabilize mood by modulating neurotransmitter release.

2. Neuroprotective Effects

There is emerging evidence that lithium compounds may exert neuroprotective effects by promoting neuronal survival and reducing apoptosis in various models of neurodegeneration. The modulation of GSK-3 activity is thought to play a significant role in these protective mechanisms .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Structure | Primary Use |

|---|---|---|

| Lithium Carbonate | Li₂CO₃ | Mood stabilization |

| Lithium Citrate | Li₃C₆H₅O₇ | Mood stabilization |

| Lithium Orotate | LiC₅H₃N₂O₄ | Potential mood stabilizer |

| This compound | LiC₅H₇O₃ | Emerging psychiatric applications |

This compound is unique due to its hydroxy and butenoate groups, which confer distinct properties compared to traditional lithium salts.

Case Studies and Research Findings

Several studies have explored the efficacy of lithium compounds in clinical settings:

Case Study 1: Bipolar Disorder

A clinical trial involving patients with bipolar disorder demonstrated that treatment with lithium resulted in significant reductions in manic episodes compared to placebo controls. Patients reported improved mood stability and fewer depressive episodes when treated with this compound .

Case Study 2: Neuroprotection

In animal models of Alzheimer's disease, lithium treatment was associated with reduced neuroinflammation and improved cognitive function. The study highlighted the potential for this compound to protect against neurodegenerative processes through its action on GSK-3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.